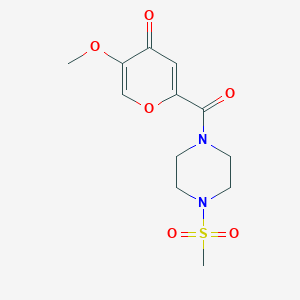
5-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide, abbreviated as 5-MEO-MPC, is a novel compound with a wide range of potential applications in the field of scientific research. It is a derivative of the compounds 5-methoxy-N-2-methoxyphenyl-2-aminopropane and 4-oxo-4H-pyran-2-carboxylic acid. The compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
5-MEO-MPC has a wide range of potential applications in scientific research. It has been studied for its potential use in the development of new drugs and as a tool for studying the effects of drugs on the central nervous system. In addition, the compound has been studied for its potential use in the development of new antibiotics and antiviral agents. Furthermore, the compound has been studied for its potential use in the development of new imaging agents, as well as its potential use in the study of cancer and other diseases.
Mechanism of Action
Target of Action
It is suggested that the compound may interact with the serotonergic system, similar to other synthetic tryptamines . This interaction could involve key neurotransmitters such as serotonin, dopamine, and noradrenaline .
Mode of Action
Based on its structural similarity to other synthetic tryptamines, it may act as an agonist at serotonin receptors . This means the compound could bind to these receptors and activate them, leading to increased serotonin activity in the brain. This could potentially result in antidepressant effects .
Biochemical Pathways
It is likely that the compound affects the serotonergic pathways in the brain, given its potential interaction with serotonin receptors
Result of Action
Advantages and Limitations for Lab Experiments
The advantages of using 5-MEO-MPC in laboratory experiments include its ability to be easily synthesized, its ability to act as a NMDA receptor antagonist and 5-HT2A receptor agonist, and its potential effects on the biochemical and physiological systems of the body. The limitations of using 5-MEO-MPC in laboratory experiments include its lack of clinical trials and the fact that its mechanism of action is not yet fully understood.
Future Directions
There are a number of potential future directions for the study of 5-MEO-MPC. These include further research into its mechanism of action, its potential effects on the biochemical and physiological systems of the body, and its potential applications in the development of new drugs and imaging agents. Additionally, further research could be conducted into its potential use in the study of cancer and other diseases, as well as its potential use in the development of new antibiotics and antiviral agents. Finally, further research could be conducted into the potential side effects of the compound and its potential use in clinical trials.
Synthesis Methods
The synthesis of 5-MEO-MPC involves a multi-step process. The first step involves the reaction of 5-methoxy-N-2-methoxyphenyl-2-aminopropane with 4-oxo-4H-pyran-2-carboxylic acid in the presence of anhydrous acetic acid and anhydrous sodium acetate. This reaction results in the formation of 5-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide. The second step involves the reaction of 5-MEO-MPC with a strong base, such as sodium hydroxide, in the presence of anhydrous acetic acid and anhydrous sodium acetate. This reaction results in the formation of 5-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamidine.
properties
IUPAC Name |
5-methoxy-N-(2-methoxyphenyl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-18-11-6-4-3-5-9(11)15-14(17)12-7-10(16)13(19-2)8-20-12/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQJHUBXUWWTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CO2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558654.png)
![5-methoxy-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558664.png)






![5-methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one](/img/structure/B6558712.png)

![5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558719.png)


![N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558742.png)